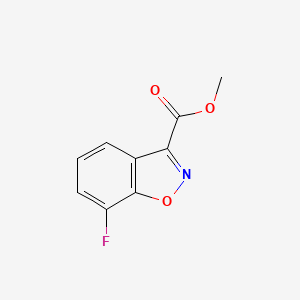![molecular formula C6H10N6O2+2 B1435786 [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium CAS No. 76753-09-8](/img/no-structure.png)
[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium” is a chemical substance with the molecular formula C6H10N6O2+2 and a molecular weight of 198.18 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, the synthesis analysis of this compound is not readily available in the search results. Further research or consultation with a chemist may be necessary to obtain this information.Molecular Structure Analysis
The molecular structure analysis of this compound is also not readily available in the search results. For a detailed molecular structure analysis, it would be advisable to use specialized software or databases, or consult with a chemist.Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and the types of reactions it can undergo might be found in specialized chemical literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. However, some properties such as its molecular weight (198.18 g/mol) are mentioned1. For a comprehensive analysis of its physical and chemical properties, further research or consultation with a chemist would be necessary.Wissenschaftliche Forschungsanwendungen
Synthesis of Furo[2,3-d]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Research by Shaker (2006) involved the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, employing a chemical structure related to the compound . These compounds were synthesized through a series of chemical reactions, highlighting the versatility and reactivity of furan derivatives in complex organic syntheses (Shaker, 2006).
Asymmetric Synthesis in HIV Protease Inhibitors
A study by Sevenich et al. (2017) demonstrated the asymmetric one-pot synthesis of a key component, closely related to the queried compound, used in several HIV protease inhibitors. This work is significant as it illustrates the application of such compounds in the development of important pharmaceuticals (Sevenich et al., 2017).
Iminofurans in Organic Chemistry
Shipilovskikh and Rubtsov (2014) explored the chemistry of iminofurans, a group to which the queried compound belongs. They developed novel synthetic methods and investigated the reactivity of these compounds, showcasing their potential in organic synthesis and possibly in pharmaceutical applications (Shipilovskikh & Rubtsov, 2014).
Synthesis of β-Hydroxyphenylalanines
In the field of amino acid synthesis, Miyata et al. (2005) conducted research on the synthesis of β-hydroxyphenylalanines using imino 1,2-Wittig rearrangement of hydroximates, which is relevant to the structural class of the queried compound. This research contributes to the synthesis of complex natural products and pharmaceuticals (Miyata et al., 2005).
Enaminone and Azines Synthesis
Sanad and Mekky (2018) focused on the synthesis of novel compounds incorporating elements similar to the queried compound. Their work shows the broader utility of such compounds in creating new chemical entities with potential biological activities (Sanad & Mekky, 2018).
Safety And Hazards
The safety data sheet for this compound indicates that it has some use restrictions2. However, the specific hazards associated with this compound are not detailed in the search results. For detailed safety and hazard information, it would be advisable to refer to its Material Safety Data Sheet (MSDS) or similar resources.
Zukünftige Richtungen
The future directions or potential applications of this compound are not specified in the search results. This information might be found in scientific literature, particularly if the compound has been studied for its potential use in medical or technological applications.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a detailed and accurate analysis, consultation with a chemist or relevant professional is recommended.
Eigenschaften
CAS-Nummer |
76753-09-8 |
|---|---|
Produktname |
[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium |
Molekularformel |
C6H10N6O2+2 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
[(3S,3aR,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium |
InChI |
InChI=1S/C6H10N6O2/c7-11-9-3-1-13-6-4(10-12-8)2-14-5(3)6/h3-8H,1-2H2/q+2/t3-,4-,5+,6+/m0/s1 |
InChI-Schlüssel |
SIASYOWJUOMHSD-UNTFVMJOSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)N=[N+]=N)N=[N+]=N |
SMILES |
C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N |
Kanonische SMILES |
C1C(C2C(O1)C(CO2)N=[N+]=N)N=[N+]=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)
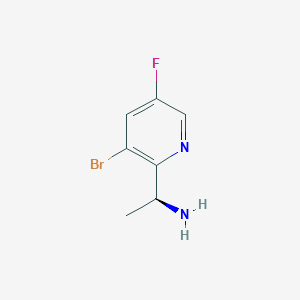
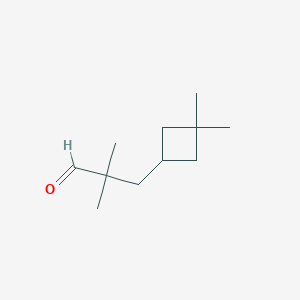
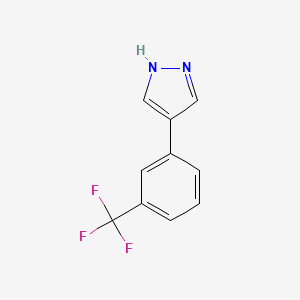
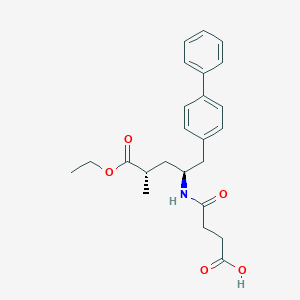
![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)
![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)
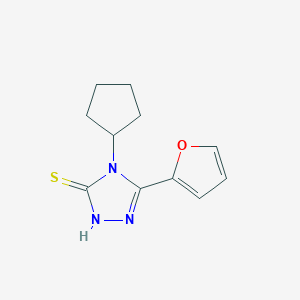
![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)
![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)
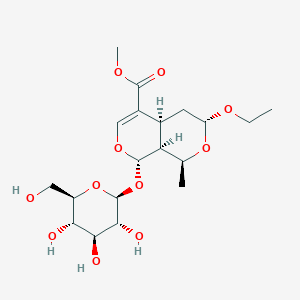
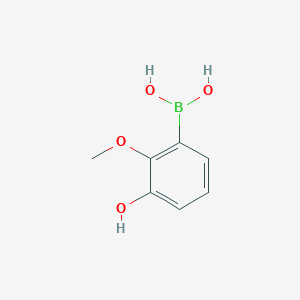
![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)
